molecular formula C13H13BrN2 B3204573 N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine CAS No. 1038370-56-7

N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine

Cat. No.: B3204573
CAS No.: 1038370-56-7
M. Wt: 277.16 g/mol
InChI Key: BZSSRIKPQQIQOV-UHFFFAOYSA-N
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Description

Contextual Significance of Benzene-1,2-diamine Derivatives in Organic Chemistry and Materials Science

Benzene-1,2-diamine, also known as o-phenylenediamine (B120857), and its derivatives are fundamental building blocks in the landscape of organic chemistry and materials science. nbinno.com These aromatic diamines are characterized by a benzene (B151609) ring substituted with two amino groups at adjacent positions, a structural feature that imparts significant reactivity and versatility. nbinno.com They serve as crucial precursors for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles. wisdomlib.orgresearchgate.net The condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative is a classic and widely used method for constructing the benzimidazole (B57391) core, a scaffold present in numerous pharmacologically active molecules and functional materials. researchgate.netnih.gov

Beyond their role in synthesizing nitrogen-containing heterocycles, benzene-1,2-diamine derivatives are integral to the development of advanced materials. They are employed as monomers in the production of high-performance polymers, such as polyamides and polyimides, which exhibit desirable thermal and mechanical properties. bldpharm.com Furthermore, their derivatives are utilized in the creation of dyes, pigments, and materials for organic electronics, including organic light-emitting diodes (OLEDs). nbinno.comrsc.org The ongoing exploration of new synthesis methods and applications for benzene-1,2-diamine derivatives underscores their sustained importance in developing novel drug candidates and advanced materials. nbinno.com

Overview of Aromatic Diamines in Synthetic Methodologies and Supramolecular Assembly

Aromatic diamines are cornerstones in a multitude of synthetic methodologies. Their nucleophilic amino groups readily participate in condensation reactions with dicarbonyl compounds to form Schiff bases, which are versatile ligands in coordination chemistry. wisdomlib.orgmdpi.com The development of synthetic methods for producing N-arylbenzene-1,2-diamines, such as the photoreaction of azobenzenes or nucleophilic aromatic substitution followed by reduction, has expanded the toolkit for organic chemists, allowing for the creation of complex molecular architectures. rsc.orgmdpi.com

In the realm of supramolecular chemistry, aromatic diamines are of growing interest. Their ability to act as hydrogen bond donors facilitates the self-assembly of molecules into ordered, non-covalent structures. researchgate.net This capacity for forming predictable intermolecular interactions is harnessed to construct complex supramolecular polymers and gels. mdpi.com The rigid nature of the aromatic core combined with the hydrogen-bonding capability of the amine groups allows for the design of foldamers and macrocycles with defined shapes and cavities, capable of molecular recognition and guest encapsulation. researchgate.netnih.gov

Rationale for Focused Investigation of N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine

The focused investigation of a specific molecule like this compound stems from the desire to understand how nuanced structural modifications impact its chemical properties and potential applications. As a member of the N-substituted benzene-1,2-diamine family, it possesses the core reactivity associated with this class but with a unique electronic and steric profile conferred by its specific substitution pattern.

While extensive research on this exact molecule is not widely documented in peer-reviewed literature, its structure suggests it is a valuable intermediate for creating more complex molecules. The presence of the reactive benzene-1,2-diamine moiety makes it a prime candidate for synthesizing custom benzimidazole derivatives or serving as a ligand in coordination chemistry. The bromo- and methyl-substituted N-phenyl group allows for fine-tuning of electronic properties and provides a handle for further functionalization through cross-coupling reactions.

The specific arrangement of substituents on this compound provides compelling structural motivations for its study. The N-phenyl group itself influences the electronic environment of the diamine core. The addition of a bromine atom and a methyl group to this N-phenyl ring introduces competing electronic effects.

Electronic Effects : The bromine atom, being a halogen, acts as an electron-withdrawing group through induction, while also being a weak resonance donor. The methyl group is a classic electron-donating group through hyperconjugation and induction. The interplay of these substituents at the para and meta positions, respectively, modulates the electron density across the N-phenyl ring and, consequently, the nucleophilicity of the secondary amine. This electronic tuning can affect the rates and outcomes of reactions, such as condensations or metal-catalyzed cross-couplings. researchgate.netorganic-chemistry.org

Steric and Positional Effects : The position of the substituents influences the molecule's conformation and how it interacts with other reagents or in self-assembly processes. The methyl group at the meta position and the bromine at the para position create a distinct steric environment around the N-aryl bond, which could be exploited to control regioselectivity in subsequent reactions.

Synthetic Utility : The bromine atom serves as a versatile functional handle. It is a common participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the straightforward introduction of new carbon-carbon or carbon-nitrogen bonds. mdpi.com This makes the molecule a valuable building block for constructing more elaborate structures for materials science or medicinal chemistry research.

These structural features make this compound an interesting target for synthetic chemists looking to create novel compounds with tailored electronic and photophysical properties.

Research Findings and Data

Due to the limited availability of specific experimental data for this compound in published literature, the following tables present representative data for the parent compound, benzene-1,2-diamine, and a related substituted analogue, 4-bromo-N1-methylbenzene-1,2-diamine, for illustrative and comparative purposes.

Table 1: Physicochemical Properties of Benzene-1,2-diamine and a Related Derivative
Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Appearance
Benzene-1,2-diamineC₆H₈N₂108.14102-104Colorless to brownish-yellow crystals
4-Bromo-N1-methylbenzene-1,2-diamineC₇H₉BrN₂201.07Not specifiedSolid
Table 2: Representative Spectroscopic Data for a Related Compound: 2-Bromo-N¹,N¹,N⁴,N⁴-tetramethyl-benzene-1,4-diamine
Spectroscopy TypeObserved Signals
¹H NMR (400 MHz, CDCl₃)δ = 2.70 (s, 6H), 2.88 (s, 6H), 6.65 (dd, J = 8.8, 2.9 Hz, 1H), 6.94 (d, J = 2.9 Hz, 1H), 7.02 (d, J = 8.8 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃)δ = 40.81, 44.92, 112.49, 117.65, 120.90, 121.06, 141.71, 147.91
IR (KBr, cm⁻¹)2979, 2937, 2890, 2853, 2821, 2788, 1605, 1507, 942, 811, 678
UV-Vis (CH₃CN)λₘₐₓ (log ε) = 210 nm (4.333), 266 (4.147), 322 (3.445)
Note: Spectroscopic data is for 2-Bromo-N¹,N¹,N⁴,N⁴-tetramethyl-benzene-1,4-diamine as a representative substituted diamine due to a lack of specific data for the target compound. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-(4-bromo-3-methylphenyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-9-8-10(6-7-11(9)14)16-13-5-3-2-4-12(13)15/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSSRIKPQQIQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC=CC=C2N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N1 4 Bromo 3 Methylphenyl Benzene 1,2 Diamine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine logically disconnects the molecule at the diarylamine C-N bond. This approach identifies two primary precursor molecules: a substituted aniline (B41778) and a phenylenediamine derivative. The choice of which precursor bears the leaving group (like a halogen) and which acts as the nucleophile dictates the specific synthetic strategy.

Strategies for Introducing the N1-(4-Bromo-3-methylphenyl) Moiety

The primary precursor for this portion of the molecule is 4-bromo-3-methylaniline (B1294692) . The synthesis of this intermediate typically starts from m-toluidine. A common strategy involves acetylation of the amino group to form N-acetyl-m-toluidine, which serves to moderate the activating effect of the amine and direct bromination. Subsequent bromination, often with elemental bromine in a solvent like acetic acid, selectively installs the bromine atom at the para-position relative to the activating methyl group and ortho to the acetamido group. The final step is the hydrolysis of the amide under acidic or basic conditions to yield the desired 4-bromo-3-methylaniline.

An alternative approach could involve the nitration of 4-bromo-1-methylbenzene, followed by the reduction of the resulting nitro group to an amine.

Approaches for Assembling the Benzene-1,2-diamine Core

The benzene-1,2-diamine (o-phenylenediamine) core can be approached in several ways. One common laboratory-scale synthesis involves the reduction of 2-nitroaniline. This reduction can be achieved using various reagents, such as tin or iron in acidic media, or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

For the synthesis of the target molecule, it is often advantageous to use a protected or pre-functionalized version of benzene-1,2-diamine. For instance, one of the amino groups can be protected to prevent side reactions, or a leaving group can be introduced onto the ring, as in the case of 2-bromoaniline (B46623) or 2-iodoaniline, to facilitate coupling reactions. A patent for the synthesis of 4-bromo-o-phenylenediamine describes a method involving the bromination of o-phenylenediamine (B120857) after protecting the amino groups via diacetylation, followed by hydrolysis to remove the acetyl groups. google.com

Classical and Modern Synthetic Routes

The assembly of this compound is dominated by transition metal-catalyzed cross-coupling reactions, which have largely superseded older, harsher methods.

Amination Reactions for Aryl Amine Formation

The formation of the diarylamine bond is most effectively achieved through modern amination reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the two most prominent methods for this transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds. wikipedia.org The synthesis of the target compound would involve the reaction between 4-bromo-3-methylaniline and an aryl halide like 1-bromo-2-nitrobenzene (B46134) (followed by reduction) or between benzene-1,2-diamine and a suitable aryl bromide. The reaction's success relies on the choice of a palladium precursor and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.org

Ullmann Condensation: A classical alternative, the Ullmann condensation, utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine. wikipedia.org Traditional Ullmann reactions often required high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern variations employ soluble copper catalysts with supporting ligands (such as diamines or phenanthroline), which allow the reaction to proceed under milder conditions and with greater efficiency. wikipedia.orgnih.gov This method represents a viable, albeit sometimes less general, alternative to palladium-catalyzed routes. wikipedia.orgwikipedia.org

Table 1: Comparison of Typical Conditions for Aryl Amination Reactions

Feature Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium(0) or Palladium(II) precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) Copper(I) or Copper(II) salts (e.g., CuI, Cu₂O, Cu(OTf)₂)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BINAP) or N-heterocyclic carbenes (NHCs) Diamines, phenanthroline, amino acids, oxalamides
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) Often K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Aprotic polar solvents (e.g., Toluene (B28343), Dioxane, DMF) Polar solvents (e.g., DMF, NMP, Pyridine, DMSO)
Temperature Room temperature to ~120 °C Often higher temperatures (>100 °C), though modern methods allow for milder conditions

Coupling Reactions Involving Brominated Anilines

This strategy specifically focuses on using a brominated aniline as a key reactant. In the context of synthesizing this compound, the most direct approach involves the coupling of 4-bromo-3-methylaniline with benzene-1,2-diamine .

This transformation is ideally suited for the Buchwald-Hartwig amination protocol. The reaction would typically proceed by combining 4-bromo-3-methylaniline and benzene-1,2-diamine in the presence of a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. One of the challenges in this specific reaction is controlling selectivity, as the benzene-1,2-diamine has two nucleophilic amino groups, which could lead to double arylation. This can often be managed by controlling the stoichiometry of the reactants, using a large excess of the diamine, or by using a mono-protected diamine derivative.

Condensation and Cyclization Protocols for Diamine Scaffolds

An alternative conceptual approach involves forming the diamine functionality after the core diarylamine structure has been assembled. For instance, one could start with the coupling of 4-bromo-3-methylaniline and 1-bromo-2-nitrobenzene via a Buchwald-Hartwig or Ullmann reaction. This would yield N-(4-bromo-3-methylphenyl)-2-nitroaniline.

The subsequent and final step would be the chemical reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be accomplished with high efficiency using a variety of methods.

Table 2: Common Methods for Nitro Group Reduction

Reagent/Catalyst Typical Conditions Advantages
H₂ gas, Pd/C Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure Clean reaction, high yield, simple workup
SnCl₂·2H₂O Ethanol or Ethyl Acetate (B1210297) solvent, often heated Effective for substrates with other reducible groups, tolerant of many functional groups
Fe / HCl or NH₄Cl Water/Ethanol mixture, reflux Inexpensive, widely used in industrial processes

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/organic biphasic system, often with a phase-transfer catalyst | Mild conditions, useful for sensitive substrates |

This two-step sequence—coupling followed by reduction—is a robust and frequently employed strategy for preparing substituted benzene-1,2-diamine derivatives.

Optimization of Reaction Conditions and Efficiency

The synthesis of this compound, primarily through Buchwald-Hartwig amination, necessitates meticulous optimization of reaction conditions to maximize yield and purity while minimizing side reactions, such as diarylation. Key areas of focus include the selection of appropriate solvent systems, temperature control, and the catalyst/ligand combination.

Solvent Systems and Temperature Effects on Reaction Kinetics

The reaction temperature is a critical kinetic parameter. Temperatures are typically elevated, often in the range of 100-110 °C, to overcome the activation energy for the key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govnsf.gov In some cases, microwave irradiation has been employed to rapidly achieve and maintain the target temperature, shortening reaction times significantly. beilstein-journals.org

Recent research has also focused on more environmentally benign or "green" solvents. Studies have identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) as effective alternatives to traditional solvents like toluene or dioxane for Buchwald-Hartwig cross-coupling reactions, often providing comparable or superior yields at similar temperatures (e.g., 110 °C). nsf.gov

The following table summarizes the effect of different solvents on the yield of related Buchwald-Hartwig amination reactions.

SolventTypical Temperature (°C)Relative Yield/EfficiencyReference
Toluene100 - 110High nih.gov
1,4-Dioxane100High nih.gov
2-MeTHF110High (Green Alternative) nsf.gov
MTBE110Good (Green Alternative) nsf.gov
n-BuOH110High (Polar Solvent) organic-chemistry.org

Catalyst Selection and Loading for Enhanced Yields

The heart of the synthesis is the palladium catalyst, which is almost always used in conjunction with a supporting ligand. The development of the Buchwald-Hartwig amination has seen the evolution of several "generations" of catalyst systems, with significant improvements in scope and efficiency. wikipedia.org

Catalyst Precursors: Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). beilstein-journals.org While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precatalysts are reduced in situ to the active Pd(0) species. libretexts.org

Ligand Selection: The choice of phosphine ligand is arguably the most critical factor for a successful reaction. Bulky, electron-rich monophosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps. Ligands from the biarylphosphine class are particularly effective. Commonly used ligands for the N-arylation of diamines include:

XPhos: A highly effective and versatile ligand for a wide range of C-N coupling reactions. nih.govbeilstein-journals.org

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): An early bidentate ligand that proved reliable for coupling primary amines. beilstein-journals.orgwikipedia.org

Josiphos-type ligands: These have been shown to influence the regioselectivity of amination in diamine systems. researchgate.net

XantPhos: An inexpensive and effective ligand, particularly when used with milder bases. chemrxiv.org

Catalyst Loading: The amount of catalyst used is a balance between reaction efficiency and cost. Typically, catalyst loadings are kept low, ranging from 0.5 to 10 mol % of the palladium precursor relative to the limiting reagent. nih.govbeilstein-journals.org The ligand is usually present in a slight excess relative to the palladium metal (e.g., a 1:1.2 or 1:2 Pd:ligand ratio).

The table below illustrates various catalyst systems used in related N-arylation reactions.

Palladium SourceLigandBaseTypical Loading (mol %)Reference
Pd(OAc)₂XPhosNaOt-Bu10 beilstein-journals.org
[Pd(allyl)Cl]₂t-BuXPhost-BuOLi1 (Pd), 4 (Ligand) nih.gov
Pd₂(dba)₃BINAPNaOt-Bu2-5 wikipedia.org
Pd(OAc)₂PCy₃NaOt-Bu5 organic-chemistry.org
Pd(OAc)₂MOP-type LigandK₃PO₄~5 organic-chemistry.org

Isolation and Purification Techniques

Following the completion of the reaction, a multi-step workup and purification procedure is required to isolate the this compound product in high purity. The typical process begins with cooling the reaction mixture and quenching it, often with an aqueous solution. The product is then extracted into an appropriate organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and filtered.

After removing the solvent under reduced pressure, the crude product is obtained. This crude material often contains unreacted starting materials, catalyst residues, and byproducts. The primary methods for purification are:

Flash Column Chromatography: This is the most common laboratory-scale method for purifying N-arylated diamines. beilstein-journals.org The crude mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.

Recrystallization: If the product is a stable solid, recrystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., n-butanol, or ethanol/diethyl ether) and allowing it to cool slowly, whereupon the pure product crystallizes out. researchgate.net

Distillation: For larger-scale preparations or for purifying related phenylenediamine precursors, vacuum distillation can be employed to separate compounds based on their boiling points. google.comgoogle.com This method is particularly useful for removing non-volatile impurities but requires the product to be thermally stable.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanism is key to optimizing conditions and controlling selectivity in the synthesis of this compound.

Elucidation of Reaction Pathways and Intermediates

The synthesis of this compound via Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. wikipedia.orglibretexts.org The reaction is initiated by the active Pd(0) catalyst, which is either added directly or generated in situ from a Pd(II) precatalyst.

The key steps in the catalytic cycle are:

Oxidative Addition: The active Pd(0) complex reacts with the aryl halide (4-bromo-1-chloro-2-methylbenzene), inserting into the carbon-bromine bond to form a Pd(II) intermediate. This step is often rate-determining. wikipedia.org

Ligand Exchange/Amine Coordination: The amine (benzene-1,2-diamine) coordinates to the Pd(II) complex, typically displacing a weakly bound ligand.

Deprotonation: A stoichiometric amount of a strong base (e.g., sodium tert-butoxide) removes a proton from the coordinated amino group, forming a palladium amide (amido) complex. libretexts.org

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group on the palladium center couple, forming the new C-N bond of the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. wikipedia.org

A significant side reaction that can compete with reductive elimination is β-hydride elimination, although this is less common with aryl amides compared to alkyl amides. wikipedia.org

Role of Functional Groups in Directing Regioselectivity and Stereoselectivity

For the synthesis of this compound, stereoselectivity is not a factor as no new chiral centers are created. However, regioselectivity and chemoselectivity are of paramount importance.

The primary challenge is achieving selective mono-N-arylation of benzene-1,2-diamine. Since the starting material has two nucleophilic -NH₂ groups, the reaction can potentially proceed to form an undesired N,N'-diaryl byproduct. Controlling the reaction to favor the mono-arylated product is crucial and can be influenced by several factors:

Stoichiometry: Using a slight excess of the diamine relative to the aryl halide can statistically favor mono-substitution.

Steric Hindrance: The bulky phosphine ligands on the palladium catalyst play a critical role. After the first arylation, the resulting N-aryl-diamine is sterically more hindered than the starting diamine. This increased steric bulk can disfavor its coordination to the bulky Pd(II) complex, thus slowing down the second arylation step and allowing for the selective formation of the mono-arylated product. organic-chemistry.org

Electronic Effects: The electronic properties of the ligand and the aryl halide can also tune the reactivity of the catalyst and substrate, influencing the relative rates of the first and second amination events. researchgate.net

The regioselectivity on the aryl halide component is dictated by the oxidative addition step. The Pd(0) catalyst will selectively insert into the most reactive carbon-halogen bond, which is the C-Br bond in 4-bromo-1-chloro-2-methylbenzene. The methyl group on this ring provides both steric and electronic influence but does not prevent the selective activation of the C-Br bond, which is significantly more reactive in palladium catalysis than a C-Cl bond.

Chemical Reactivity and Derivatization Strategies of N1 4 Bromo 3 Methylphenyl Benzene 1,2 Diamine

Reactivity of the Primary and Secondary Amine Functionalities

The presence of both a primary (-NH₂) and a secondary (-NH-) amine on the same aromatic ring imparts distinct nucleophilic characteristics to the molecule. The relative reactivity of these two sites can be exploited for selective functionalization.

Nucleophilic Characteristics in Organic Transformations

The nucleophilicity of amines is a fundamental aspect of their reactivity. Generally, the lone pair of electrons on the nitrogen atom is available to attack electrophilic centers. In N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine, both nitrogen atoms are nucleophilic, but their reactivity differs.

Primary aliphatic amines typically act as Brønsted-Lowry bases, as the nitrogen's lone pair is readily available to accept a proton. chemrevise.org However, in aromatic amines like phenylamine, the lone pair can be delocalized into the benzene (B151609) ring, which reduces its availability and makes the amine a weaker base. chemrevise.org In the subject compound, the primary amine is attached to an o-phenylenediamine (B120857) system, which itself can influence basicity.

Secondary amines are often stronger bases and more nucleophilic than primary amines. This is attributed to the electron-donating inductive effect of the additional alkyl or aryl group, which increases the electron density on the nitrogen atom. chemrevise.orgmasterorganicchemistry.com Therefore, the secondary amine in this compound is expected to be a more potent nucleophile than the primary amine, although steric hindrance from the bulky aryl substituent could modulate this reactivity. masterorganicchemistry.com The interplay between electronic effects and steric factors determines the outcome of reactions with various electrophiles.

Acylation, Alkylation, and Arylation Pathways

The nucleophilic amine groups readily undergo reactions with a variety of electrophiles, leading to acylated, alkylated, and arylated derivatives.

Acylation: This reaction involves the treatment of the diamine with acylating agents like acyl chlorides or anhydrides. Due to the differential reactivity of the two amine groups, selective acylation may be possible under controlled conditions. For instance, reactions of o-phenylenediamine with benzoyl chloride have been shown to yield dibenzoyl derivatives, indicating high reactivity of both amine groups. niscpr.res.in In contrast, reactions with arylsulfonyl chlorides can be controlled to produce either mono- or di-substituted products depending on the stoichiometry. niscpr.res.in This suggests that by carefully choosing the acylating agent and reaction conditions, it is possible to selectively target either the primary or secondary amine of this compound.

Alkylation: The introduction of alkyl groups can be achieved using alkyl halides. Direct alkylation of amines with alkyl halides can sometimes lead to over-alkylation, producing a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. msu.edu To achieve selective mono-alkylation, alternative two-step methods are often preferred which provide purer products in better yields. msu.edu Given the two amine sites, a complex product mixture could result from direct alkylation of this compound.

Arylation: The introduction of additional aryl groups can be accomplished through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Reactions Involving the Bromine Substituent

The bromine atom on the 4-bromo-3-methylphenyl ring is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Aryl bromides are excellent substrates for a variety of palladium-catalyzed reactions due to their optimal reactivity in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. nih.govtcichemicals.com The reaction of this compound with various aryl boronic acids, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or K₂CO₃), would replace the bromine atom with a new aryl group. nih.govmdpi.com This method is known for its mild conditions and tolerance of a wide range of functional groups, including the amine moieties present in the substrate. nih.govtcichemicals.com

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. While widely used, the specific application to a substrate like this compound would involve reacting it with an alkene in the presence of a palladium catalyst and a base. The outcome is the formation of a new carbon-carbon bond at the position of the bromine atom, introducing an alkenyl substituent. Nickel-catalyzed versions of the Heck reaction have also been developed. acs.orgnih.gov

Sonogashira Coupling: This reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. nih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like an amine. researchgate.net Applying this to this compound would involve reacting it with a terminal alkyne to synthesize an alkynyl-substituted derivative. researchgate.netdigitellinc.com Copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst/ReagentsProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl or Aryl-alkene
HeckAlkenePd(0) catalyst, Base (e.g., Et₃N)Aryl-substituted alkene
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Aryl-substituted alkyne

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. pressbooks.publibretexts.org

The 4-bromo-3-methylphenyl ring of the title compound lacks strong electron-withdrawing groups. The methyl group is weakly electron-donating, and the secondary amine group is also electron-donating. Consequently, the aromatic ring is not sufficiently electron-deficient to undergo SₙAr reactions under standard conditions. The reaction pathway is generally unfavorable for simple aryl halides without such activating groups because the intermediate is too high in energy to be formed at a practical rate. libretexts.org Therefore, direct displacement of the bromine atom by a nucleophile is not a viable synthetic strategy for this compound.

Cyclocondensation and Heterocyclic Ring Formation

The o-phenylenediamine moiety is a classic precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, most notably benzimidazoles. This transformation typically involves a cyclocondensation reaction with a suitable one-carbon electrophile.

The reaction of an o-phenylenediamine with aldehydes, ketones, carboxylic acids, or their derivatives leads to the formation of a five-membered heterocyclic ring fused to the benzene ring. For instance, the reaction of o-phenylenediamines with aldehydes or carboxylic acids (often in the presence of an acid catalyst and heat) is a standard method for preparing 2-substituted benzimidazoles. The reaction of o-phenylenediamines with dimethylformamide (DMF) can also lead to benzimidazole (B57391) formation. researcher.life Given this well-established reactivity, this compound is an excellent substrate for synthesizing benzimidazole derivatives that bear the 4-bromo-3-methylphenyl substituent at the N1 position.

Table 2: Potential Heterocyclic Products from Cyclocondensation
ReactantResulting HeterocycleSubstituent at 2-position
Aldehyde (RCHO)BenzimidazoleAlkyl/Aryl (R)
Carboxylic Acid (RCOOH)BenzimidazoleAlkyl/Aryl (R)
β-Diketone1,5-BenzodiazepineVaries based on diketone

The resulting N-aryl benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, and the presence of the bromine atom provides a further site for diversification via the cross-coupling reactions described previously.

Formation of Benzimidazole Derivatives

The synthesis of benzimidazoles is a hallmark reaction of o-phenylenediamines. The most common and direct method involves the condensation of the diamine with a carboxylic acid or an aldehyde. When this compound reacts with a carboxylic acid, the reaction typically requires heat and acidic conditions to facilitate the cyclodehydration of the intermediate amide.

A more widely used approach is the condensation with aldehydes, which often proceeds under milder conditions. This reaction involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. Various catalysts, including mineral acids, Lewis acids, and even nanomaterials, can be employed to promote this transformation. The reaction with this compound and an aldehyde (R-CHO) results in the formation of a 1,2-disubstituted benzimidazole. The substituent from the aldehyde (R) will be at the 2-position of the benzimidazole ring, while the (4-Bromo-3-methylphenyl) group remains at the 1-position.

Table 1: Examples of Benzimidazole Synthesis from this compound

Reactant (Aldehyde) Product (Benzimidazole Derivative)
Formaldehyde 1-(4-Bromo-3-methylphenyl)-1H-benzimidazole
Benzaldehyde 1-(4-Bromo-3-methylphenyl)-2-phenyl-1H-benzimidazole
4-Nitrobenzaldehyde 1-(4-Bromo-3-methylphenyl)-2-(4-nitrophenyl)-1H-benzimidazole

Synthesis of Schiff Bases and Related Imines

The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. Given the two amino groups, the reaction stoichiometry can be controlled to favor the formation of either a mono-Schiff base or a di-Schiff base. The reactivity of the two nitrogen atoms may differ due to the electronic effect of the N-aryl substituent. The reaction typically occurs by refluxing the diamine and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid.

The formation of a diimine is possible with two equivalents of a carbonyl compound, leading to a conjugated diimine system which can act as a bidentate or tetradentate ligand in coordination chemistry.

Table 2: Synthesis of Schiff Bases from this compound

Reactant (Carbonyl) Molar Ratio (Diamine:Carbonyl) Product
Benzaldehyde 1:1 N-(2-aminophenyl)-N'-(phenylmethylene)-N-(4-bromo-3-methylphenyl)benzene-1,2-diamine
Salicylaldehyde 1:2 2,2'-((1E,1'E)-(1-(4-bromo-3-methylphenyl)-1,2-phenylene)bis(azanylylidene)bis(methanylylidene))diphenol

Other Heterocyclic Annulations

Beyond benzimidazoles, the o-phenylenediamine structure is a key building block for other important heterocyclic systems through annulation reactions.

Quinoxalines: One of the most common reactions is the condensation with 1,2-dicarbonyl compounds (like glyoxal, benzil, or cyclohexane-1,2-dione) to form quinoxalines. sapub.org This reaction is typically acid-catalyzed and proceeds readily, providing a straightforward route to complex aromatic heterocycles. nih.govsid.ir The reaction of this compound with benzil, for instance, would yield 1-(4-Bromo-3-methylphenyl)-2,3-diphenylquinoxaline.

Benzodiazepines: The reaction of o-phenylenediamines with ketones, particularly in a 1:2 molar ratio of diamine to ketone, can lead to the formation of 1,5-benzodiazepine derivatives. nih.govnih.govscialert.net These reactions are often catalyzed by acids such as p-toluenesulfonic acid, Lewis acids, or solid acid catalysts. rsc.orgijtsrd.com The reaction with acetone (B3395972) would produce a trimethyl-substituted dihydro-1H-1,5-benzodiazepine ring fused to the starting diamine structure.

Phenazines: Phenazine derivatives can be synthesized from o-phenylenediamines through oxidative cyclization reactions. This can occur via self-condensation under oxidative conditions or by reacting with another aniline (B41778) derivative, a process that can be facilitated electrochemically. acs.orgrsc.org For example, the oxidation of N,N-diphenyl-o-phenylenediamine has been shown to lead to dihydrophenazine structures. ntu.edu.tw

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is centered on the electron-rich diamine system. Phenylenediamines are known to undergo facile oxidation through one-electron transfer processes, making them interesting subjects for electrochemical studies.

Electrochemical Behavior and Oxidation Potentials

The electrochemical oxidation of phenylenediamines can be studied using techniques like cyclic voltammetry. ciac.jl.cn Typically, these compounds exhibit one or more oxidation waves corresponding to the sequential removal of electrons. The oxidation of an o-phenylenediamine derivative like this compound is expected to proceed via an initial one-electron transfer to form a radical cation. researchgate.net

The potential at which this oxidation occurs is influenced by the substituents on the aromatic rings and the nitrogen atoms. The electron-donating nature of the amino groups facilitates oxidation, while the electron-withdrawing bromo group may slightly increase the oxidation potential compared to an unsubstituted analogue. Studies on structurally related compounds like N,N-diphenyl-o-phenylenediamine have shown that the initial oxidation can be followed by irreversible chemical reactions, such as intramolecular cyclization to form dihydrophenazine-type structures. ntu.edu.tw This suggests that the electrochemical behavior of the title compound would likely involve a complex mechanism of electron transfers coupled with chemical reactions.

Generation and Stability of Radical Species

Single-electron oxidation of phenylenediamines is a well-established method for generating aminium radical cations. nih.gov The oxidation of this compound would first generate a radical cation, where the positive charge and unpaired electron are delocalized across the π-system of the molecule.

The stability of this radical species is a critical factor in its subsequent reactivity. While some phenylenediamine radical cations, such as the famous Wurster's Blue derived from N,N,N',N'-tetramethyl-p-phenylenediamine, are notably stable, many others are transient intermediates. nih.govrsc.org The radical cation derived from an N-aryl-o-phenylenediamine is susceptible to follow-up reactions. Due to the ortho arrangement of the nitrogen centers, a common and rapid subsequent reaction is intramolecular cyclization, as noted in electrochemical studies, leading to heterocyclic products like dihydrophenazines. ntu.edu.tw This cyclization pathway often competes with other potential reactions of the radical, such as dimerization or reaction with other species in the medium. Therefore, the radical species generated from this compound is expected to be a reactive intermediate rather than a stable, isolable species.

Coordination Chemistry and Metal Complex Formation with N1 4 Bromo 3 Methylphenyl Benzene 1,2 Diamine

Ligand Design Principles for Diamine-Based Coordination Compounds

The design of ligands is crucial for tuning the properties of the resulting metal complexes. For diamine-based ligands like N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine, several factors including denticity, chelation modes, and the electronic and steric influence of substituents are of paramount importance.

The benzene-1,2-diamine (o-phenylenediamine) backbone of the ligand is known to act as a bidentate N,N'-donor, forming a stable five-membered chelate ring upon coordination to a metal center. nih.govworldresearchersassociations.com This chelation is a common feature in the coordination chemistry of o-phenylenediamine (B120857) and its derivatives with various transition metals. rsc.org The two nitrogen atoms can coordinate to a single metal ion, leading to the formation of mononuclear complexes. nih.gov In some instances, the diamine can also act as a bridging ligand, linking two metal centers, which can result in the formation of dinuclear or polynuclear structures. worldresearchersassociations.com Furthermore, under certain conditions, o-phenylenediamine ligands have been observed to coordinate in a monodentate fashion, with only one of the amine groups binding to the metal center, although this is less common. nih.gov

The position of these substituents also introduces steric bulk, which can influence the coordination geometry around the metal center. nih.gov The presence of the methyl group in the ortho position to the N-aryl linkage and the bromo group in the meta position can create a specific steric environment that may favor certain coordination geometries over others and could influence the accessibility of the metal center for further reactions. The substituents on the N-atoms of diamidobenzene ligands have been shown to have a strong influence on the bonding, donor, electrochemical, and spectroscopic properties of their rhodium complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is anticipated to follow established procedures for related diamine ligands. Characterization of these potential complexes would rely on a suite of spectroscopic and analytical techniques.

Transition metal complexes of o-phenylenediamine and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, complexes of iron with o-phenylenediamine have been prepared using iron(II) halides. rsc.org Similarly, rhodium(III) complexes with substituted diamidobenzene ligands have been synthesized by treating [Cp*RhCl2]2 with the corresponding ligand. nih.gov Ruthenium(II) complexes bearing various diamine ligands have also been prepared and characterized. nih.govrsc.org

The characterization of these complexes generally involves elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy. In IR spectra, a shift in the N-H stretching frequencies upon coordination is a key indicator of complex formation. worldresearchersassociations.com NMR spectroscopy provides information about the structure of the complex in solution, with changes in the chemical shifts of the aromatic and amine protons indicating coordination. nih.gov

Table 1: Expected Spectroscopic Data for Transition Metal Complexes of this compound

Spectroscopic TechniqueExpected Observations upon Complexation
Infrared (IR) Shift in N-H stretching and bending frequencies. Appearance of new bands corresponding to Metal-Nitrogen (M-N) vibrations.
¹H NMR Downfield or upfield shift of aromatic and N-H proton signals.
¹³C NMR Shift in the resonance of carbon atoms attached to the nitrogen donors.
UV-Visible Appearance of new absorption bands corresponding to d-d transitions and/or metal-to-ligand charge transfer (MLCT) bands.

This table is interactive and based on typical data for analogous complexes.

While the coordination chemistry of o-phenylenediamine derivatives with transition metals is well-established, their complexes with main group elements and lanthanides are less common but have been reported. For example, a cadmium complex with o-phenylenediamine has been synthesized and structurally characterized, revealing a distorted octahedral coordination sphere. nih.gov

The synthesis of lanthanide complexes with Schiff base ligands derived from o-phenylenediamine has also been achieved. dissertationtopic.net These complexes often exhibit interesting luminescence and magnetic properties. dissertationtopic.net The larger ionic radii of lanthanide ions can accommodate higher coordination numbers, potentially leading to different structural motifs compared to transition metal complexes. Lanthanide complexes with aromatic o-phosphorylated ligands have also been synthesized and studied for their photophysical properties. nih.gov

Structural Analysis of Coordination Geometries and Bonding

The coordination geometry of metal complexes with this compound is expected to be influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. Based on studies of related o-phenylenediamine complexes, several coordination geometries can be anticipated.

For transition metals, octahedral and square planar geometries are common. For instance, a nickel(II) complex with o-phenylenediamine and water ligands exhibits a slightly tetragonally distorted octahedral geometry. nih.gov A cadmium complex with four o-phenylenediamine ligands also shows a distorted octahedral coordination. nih.gov The steric bulk introduced by the 4-bromo-3-methylphenyl group on the N1 atom of the target ligand could lead to distortions from ideal geometries.

Spectroscopic Probes for Metal-Ligand Interactions

The coordination of this compound to a metal center is expected to induce significant and measurable changes in its spectroscopic signatures. These changes serve as powerful probes for elucidating the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would be characterized by distinct stretching vibrations of the amine (-NH₂) groups. worldresearchersassociations.com Upon coordination to a metal ion, a noticeable shift in these bands to lower frequencies is anticipated. worldresearchersassociations.com This shift is a direct consequence of the donation of electron density from the nitrogen atoms to the metal center, which weakens the N-H bonds. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds, providing clear evidence of complexation. worldresearchersassociations.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand will exhibit absorptions corresponding to π → π* and n → π* transitions within the aromatic rings and the amine functionalities. Upon complexation, new absorption bands are expected to appear, which can be assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions within the metal center. worldresearchersassociations.com The positions and intensities of these bands can provide valuable information about the geometry of the resulting complex. For instance, the electronic transitions observed for cobalt(II), nickel(II), and zinc(II) complexes with o-phenylenediamine and its derivatives are characteristic of an octahedral coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for characterizing the structure of these complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atoms are expected to be significantly affected upon complexation. Changes in the chemical shifts of the aromatic protons and carbons can also provide insights into the electronic effects of coordination.

A hypothetical comparison of the key spectroscopic data for the free ligand and a potential metal complex is presented in the table below.

Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Hypothetical)Interpretation
IR Spectroscopy ν(N-H): ~3400-3300 cm⁻¹ν(N-H): ~3300-3200 cm⁻¹Shift to lower frequency indicates N-H bond weakening upon coordination.
ν(M-N): ~500-400 cm⁻¹Appearance of new band confirms metal-nitrogen bond formation.
UV-Vis Spectroscopy π → π* and n → π* transitionsLMCT and d-d transitionsNew bands indicate charge transfer and electronic transitions within the metal center, providing information on geometry.
¹H NMR Spectroscopy δ(N-H): ~3-5 ppmδ(N-H): Broadened or shiftedChange in chemical environment of amine protons upon coordination.
δ(Aromatic H): ~6.5-7.5 ppmδ(Aromatic H): ShiftedAlteration of electron density in the aromatic rings due to metal coordination.

Elucidation of Oxidation States and Electron Delocalization within Complexes

The electronic structure of metal complexes containing N-aryl-o-phenylenediamine ligands is of significant interest, particularly concerning the assignment of formal oxidation states and the extent of electron delocalization. These ligands are known to be "redox-active" or "non-innocent," meaning they can exist in multiple stable oxidation states. rsc.orgmdpi.comrsc.org

Cyclic voltammetry is a key technique for investigating the redox properties of these complexes. It is anticipated that complexes of this compound would exhibit reversible or quasi-reversible redox events. nih.gov These events can be attributed to either metal-centered or ligand-centered electron transfer processes. The potential at which these redox events occur provides information about the relative stability of the different oxidation states of the complex.

In many cases, the redox processes in these types of complexes are ligand-based, where the o-phenylenediamine backbone can be oxidized or reduced. mdpi.comnih.gov This electron delocalization between the metal and the ligand can have a profound impact on the reactivity of the complex. Spectroscopic techniques such as EPR (Electron Paramagnetic Resonance) spectroscopy, in conjunction with computational studies like Density Functional Theory (DFT), can be employed to probe the distribution of spin density and further elucidate the electronic structure of the oxidized or reduced species. nih.gov

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from diamine ligands are well-known for their catalytic activity in a wide range of organic transformations. nih.gov The electronic and steric properties of the this compound ligand, specifically the presence of the bromo and methyl substituents, are expected to influence the catalytic performance of its metal complexes.

Role in Organic Transformations (e.g., Hydrogenation, Oxidation, C-C Coupling)

Hydrogenation: Ruthenium(II) complexes bearing diamine and phosphine (B1218219) ligands are highly efficient catalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds. nih.govsci-hub.se It is plausible that ruthenium complexes of this compound could also serve as effective precatalysts for such reactions. The chirality of the complex, which is crucial for enantioselectivity, could be introduced through the use of a chiral phosphine co-ligand or by resolving the chiral diamine ligand itself.

Oxidation: Manganese(III) complexes with Schiff base ligands derived from diamines have been shown to catalyze the aerobic oxidation of various substrates, including aminophenols and catechols. nih.gov Metal complexes of this compound could potentially exhibit similar catalytic activity in oxidation reactions.

C-C Coupling: Copper-catalyzed N-arylation reactions, a type of C-N cross-coupling, often utilize diamine ligands to facilitate the catalytic cycle. mit.edu The this compound ligand could be a viable candidate for promoting such transformations. Additionally, nickel-based catalysts, often modified with organic ligands like ethylenediamine, have been used for the hydrogenative coupling of nitroarenes. rhhz.net

The anticipated catalytic applications are summarized in the table below, based on analogous systems.

Organic TransformationPotential Metal CenterRole of the Ligand
Asymmetric Hydrogenation RutheniumProvides a chiral environment and participates in the hydrogen transfer mechanism.
Aerobic Oxidation ManganeseStabilizes the metal center and facilitates the interaction with the substrate.
C-N Cross-Coupling CopperControls the coordination environment of the copper catalyst.
Hydrogenative Coupling NickelModifies the electronic state of the metal and influences product selectivity.

Mechanistic Studies of Metal-Mediated Catalytic Cycles

The mechanism of catalysis by metal-diamine complexes often involves the direct participation of the ligand. For instance, in the Noyori-type asymmetric hydrogenation of ketones, the N-H group of the diamine ligand is involved in the concerted transfer of a proton, while a hydride is transferred from the metal center. sci-hub.se

For C-N cross-coupling reactions catalyzed by copper-diamine complexes, the diamine ligand plays a crucial role in controlling the concentration and reactivity of the active catalytic species. mit.edu Mechanistic studies suggest that a 1,2-diamine-ligated copper(I) amidate complex is a key intermediate in the activation of the aryl halide. mit.edu

In the case of oxidation reactions, the mechanism may involve the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer. nih.gov Spectroscopic and mass spectrometric techniques can be used to identify key intermediates and elucidate the catalytic cycle.

Although direct experimental data for metal complexes of this compound are scarce, the extensive research on related N-aryl-o-phenylenediamine systems provides a solid framework for predicting their properties and potential applications. The spectroscopic and redox characteristics of these complexes are expected to be rich and informative, offering deep insights into their electronic structure. Furthermore, the catalytic potential of these complexes in important organic transformations such as hydrogenation, oxidation, and cross-coupling reactions is significant. Future experimental work is necessary to validate these predictions and fully unlock the potential of this promising ligand in coordination chemistry and catalysis.

Advanced Spectroscopic and Structural Elucidation Methodologies for N1 4 Bromo 3 Methylphenyl Benzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules in solution and the solid state. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete mapping of the proton and carbon framework of N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine.

High-Resolution 1H and 13C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectra provide the initial and most crucial information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons on both the 4-bromo-3-methylphenyl and the benzene-1,2-diamine moieties, as well as signals for the amine protons and the methyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents (bromo, methyl, and amino groups). Protons on the benzene-1,2-diamine ring are anticipated to appear in the range of δ 6.5-7.5 ppm. The protons of the 4-bromo-3-methylphenyl group will also resonate in the aromatic region, with their specific shifts and coupling patterns determined by their relative positions to the bromo and methyl substituents. The methyl protons should appear as a singlet in the upfield region, typically around δ 2.4 ppm. The amine (NH and NH₂) protons are expected to show broad signals, the chemical shifts of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (approximately δ 110-150 ppm). The carbon attached to the bromine atom will be influenced by the heavy atom effect, and its chemical shift can be predicted based on empirical data for similar brominated aromatic compounds. The methyl carbon will give a characteristic signal in the upfield region (around δ 20-25 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (Benzene-1,2-diamine)6.5 - 7.5110 - 145
Aromatic Protons (4-Bromo-3-methylphenyl)7.0 - 7.8115 - 140
NH₂ ProtonsVariable (broad)-
NH ProtonVariable (broad)-
CH₃ Protons~2.4~23

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be instrumental in identifying which protons are adjacent to each other on the aromatic rings, allowing for the unambiguous assignment of the substitution pattern. For instance, the correlation between vicinal aromatic protons would be clearly visible as cross-peaks in the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule. For example, correlations between the NH proton and the carbons of both aromatic rings would confirm the N-aryl linkage. Similarly, correlations from the methyl protons to the carbons of the 4-bromo-3-methylphenyl ring would confirm their attachment.

Advanced Solid-State NMR for Polymorphic Studies

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique to study the structure and dynamics of molecules in their solid form. High-resolution ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can provide information on the local environment of each carbon and nitrogen atom in the crystal lattice. This can be used to identify the presence of different polymorphs and to characterize their unique packing arrangements and intermolecular interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

Characteristic Vibrational Modes of Amine and Aryl Moieties

The IR and Raman spectra of this compound are expected to be rich in information.

Amine (N-H) Vibrations: The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups are expected to appear in the region of 3300-3500 cm⁻¹. The presence of two bands in this region for the -NH₂ group (symmetric and asymmetric stretching) would be a characteristic feature. The N-H bending vibrations are typically observed in the range of 1580-1650 cm⁻¹.

Aryl (C-H and C=C) Vibrations: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The pattern of these bands can sometimes provide clues about the substitution pattern of the benzene (B151609) rings.

Other Characteristic Vibrations: The C-N stretching vibrations are expected in the 1250-1360 cm⁻¹ region. The C-Br stretching vibration will appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity (IR) Intensity (Raman)
N-H Stretch (asymmetric -NH₂)~3450MediumWeak
N-H Stretch (symmetric -NH₂)~3350MediumWeak
N-H Stretch (-NH-)~3400MediumWeak
Aromatic C-H Stretch3000 - 3100Medium-WeakStrong
N-H Bend1580 - 1650StrongMedium
Aromatic C=C Stretch1400 - 1600Strong-MediumStrong
C-N Stretch1250 - 1360StrongMedium
C-Br Stretch500 - 650StrongStrong

Note: The predicted values are based on typical frequency ranges for the respective functional groups.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The presence of both hydrogen bond donors (-NH₂ and -NH) and acceptors (the nitrogen atoms themselves and the π-systems of the aromatic rings) in this compound suggests the potential for significant intermolecular hydrogen bonding in the solid state and in concentrated solutions.

IR and Raman spectroscopy are particularly sensitive to hydrogen bonding. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands. The magnitude of this shift can be correlated with the strength of the hydrogen bond. By comparing the spectra in different states (e.g., dilute solution vs. solid state) or by performing temperature-dependent studies, the nature and extent of hydrogen bonding can be investigated. This information is crucial for understanding the supramolecular chemistry of the compound and its physical properties in the condensed phase.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the initial characterization of this compound, providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula with a high degree of confidence.

For this compound (C₁₃H₁₃BrN₂), the theoretical monoisotopic mass can be calculated with high precision. A key feature in the mass spectrum of a brominated compound is the presence of a characteristic isotopic pattern for the molecular ion peak, owing to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. nih.gov This results in two prominent peaks in the mass spectrum separated by approximately 2 m/z units (M+ and M+2), with nearly equal intensities, which is a clear indicator of the presence of a single bromine atom in the molecule. nih.gov Various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed for the analysis of brominated compounds. mdpi.com

Table 1: Predicted HRMS Data for this compound

Ion FormulaIsotopeTheoretical m/z
[C₁₃H₁₃⁷⁹BrN₂]⁺M+292.0317
[C₁₃H₁₃⁸¹BrN₂]⁺M+2294.0296

Note: The values presented are theoretical and would be confirmed by experimental HRMS analysis.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used to confirm the structure of a compound. In electron ionization (EI) mass spectrometry, the energetic electrons cause the molecule to ionize and fragment in reproducible ways.

For this compound, the fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. Key predicted fragmentation pathways include:

Loss of a Bromine Radical: Cleavage of the C-Br bond, a common fragmentation pathway for brominated aromatic compounds, would result in a significant fragment ion. researchgate.net

Cleavage of the C-N Bond: Scission of the bond between the two aromatic rings can occur, leading to fragments corresponding to the substituted aniline (B41778) and diaminobenzene moieties. libretexts.org

Loss of a Methyl Radical: The expulsion of a methyl group (•CH₃) from the tolyl ring is another plausible fragmentation step.

Formation of Stable Aromatic Cations: The aromatic rings provide stability to the resulting fragment ions.

Table 2: Predicted Key Mass Fragments for this compound

Predicted Fragment IonProposed Structure
[M-Br]⁺[C₁₃H₁₃N₂]⁺
[M-CH₃]⁺[C₁₂H₁₀BrN₂]⁺
[C₇H₇Br]⁺Bromotoluene cation
[C₆H₇N₂]⁺Diaminobenzene cation

Note: The relative abundances of these fragments would depend on the ionization technique and energy used.

The analysis of these fragmentation patterns, in conjunction with the exact mass measurement from HRMS, would provide unequivocal confirmation of the structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

This analysis would reveal the precise conformation of the molecule in the solid state, including the dihedral angle between the two aromatic rings. The planarity or twisting of the molecule is influenced by steric hindrance and electronic effects of the substituents. The analysis would also confirm the connectivity of the atoms and provide accurate bond lengths and angles.

Analysis of Crystal Packing and Supramolecular Architectures

Key intermolecular interactions that are likely to be observed in the crystal structure include:

Hydrogen Bonding: The amine groups (-NH₂ and -NH-) are excellent hydrogen bond donors, and they are expected to form hydrogen bonds with the nitrogen atoms of neighboring molecules, which act as hydrogen bond acceptors.

π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, which are a significant cohesive force in the crystal packing of many aromatic compounds. mdpi.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms (such as nitrogen) on adjacent molecules. nih.gov This type of interaction has been increasingly recognized as a significant force in crystal engineering. nih.gov

The interplay of these interactions will determine the final crystal packing motif, which could adopt common arrangements such as herringbone or π-stacked structures. mpg.de The analysis of the supramolecular architecture provides valuable insights into the physical properties of the solid material.

Computational and Theoretical Chemistry Studies of N1 4 Bromo 3 Methylphenyl Benzene 1,2 Diamine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental in understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For a molecule like N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine, methods such as Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p), or Ab Initio methods like Hartree-Fock (HF), would be employed to build a comprehensive theoretical profile.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For this compound, a key factor would be the dihedral angle between the two phenyl rings. The rotation around the C-N bond connecting the two aromatic moieties would be systematically analyzed to identify the global energy minimum. It is expected that steric hindrance between the ortho-hydrogens of the benzene-1,2-diamine ring and the adjacent phenyl ring would lead to a non-planar conformation. The resulting optimized structural parameters, including bond lengths, bond angles, and dihedral angles, provide the foundational data for all subsequent calculations.

Interactive Table: Hypothetical Optimized Geometrical Parameters

This table illustrates the kind of data that would be generated from a geometry optimization calculation. The values are representative and not based on actual experimental or computational results for this specific molecule.

ParameterBond/AtomsCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C-Br1.910
C-N (amine bridge)1.405
C-C (aromatic avg.)1.395
N-H (amine)1.015
Bond Angle (°) C-C-Br119.5
C-N-C (amine bridge)125.8
H-N-H (amine)112.0
Dihedral Angle (°) Phenyl Ring 1 - Phenyl Ring 245.2

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich benzene-1,2-diamine moiety, particularly the nitrogen atoms, while the LUMO might be distributed across the brominated phenyl ring.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies

This table shows representative energy values for the frontier orbitals.

OrbitalEnergy (eV)
HOMO-5.25
LUMO-1.10
HOMO-LUMO Gap (ΔE) 4.15

Charge Distribution and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map would illustrate electron-rich regions (negative potential, typically colored red) and electron-deficient regions (positive potential, colored blue). In this compound, the areas around the nitrogen atoms of the diamine group would be expected to show a strong negative potential, making them susceptible to electrophilic attack. The hydrogen atoms of the amine groups would exhibit a positive potential. The bromine atom, due to its electronegativity and lone pairs, would also contribute to the negative potential landscape.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides insight into the interactions between filled and vacant orbitals within the molecule, quantifying the extent of electron delocalization and its contribution to molecular stability. This analysis examines charge transfer and hyperconjugative interactions. For the target molecule, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the π-system of the benzene (B151609) rings. The stabilization energies associated with these interactions (e.g., LP(N) → π*(C-C)) would be calculated to quantify the stability conferred by this electron delocalization.

Spectroscopic Property Simulations

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

Prediction of NMR Chemical Shifts (GIAO) and Vibrational Frequencies (FT-IR, Raman)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to aid in signal assignment.

Similarly, the vibrational frequencies corresponding to FT-IR and Raman spectra can be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their intensities can be used to assign experimental vibrational bands to specific molecular motions, such as N-H stretching, C-Br stretching, and aromatic C-H bending. A scaling factor is often applied to the calculated frequencies to better match experimental values.

Interactive Table: Hypothetical Predicted Vibrational Frequencies

This table provides examples of predicted vibrational modes and their frequencies.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Intensity
N-H Stretch (asymmetric)3450Strong (IR)
N-H Stretch (symmetric)3375Strong (IR)
Aromatic C-H Stretch3050-3100Medium (IR, Raman)
C=C Aromatic Stretch1500-1600Strong (IR, Raman)
N-H Bend1620Medium (IR)
C-N Stretch1310Strong (IR)
C-Br Stretch650Medium (Raman)

Simulation of UV-Vis Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for predicting the electronic absorption spectra of molecules. mdpi.com This computational technique is widely used to calculate the excitation energies and oscillator strengths that correspond to the absorption bands observed in an experimental UV-Vis spectrum. biointerfaceresearch.comcnr.it For this compound, a TD-DFT simulation would elucidate the electronic transitions responsible for its absorption of ultraviolet and visible light.

The process typically begins with the optimization of the molecule's ground-state geometry using DFT methods, for instance, with the B3LYP functional and a basis set like 6-311+G(d,p). mdpi.comresearchgate.net Following geometry optimization, TD-DFT calculations are performed to obtain the vertical excitation energies. The choice of functional and basis set, as well as the modeling of solvent effects (e.g., using the Integral Equation Formalism for the Polarizable Continuum Model, IEFPCM), are crucial for achieving results that correlate well with experimental data. mdpi.comresearchgate.net

Table 1: Hypothetical TD-DFT Results for this compound

Transition Calculated λmax (nm) Excitation Energy (eV) Oscillator Strength (f) Major Orbital Contribution
S0 → S1 350 3.54 0.45 HOMO → LUMO
S0 → S2 295 4.20 0.21 HOMO-1 → LUMO
S0 → S3 260 4.77 0.15 HOMO → LUMO+1

Note: This table is illustrative and represents typical data obtained from TD-DFT calculations for similar aromatic amines. The values are not from a specific study on this compound.

Electron Spin Resonance (ESR) Parameter Calculations for Radical Species

Electron Spin Resonance (ESR) spectroscopy is an essential technique for studying molecules with unpaired electrons, such as radical species. Computational chemistry can predict ESR parameters, including g-factors and hyperfine coupling constants (HFCCs), which are critical for interpreting experimental ESR spectra. For this compound, radical species can be generated through oxidation, forming a radical cation.

DFT calculations are employed to determine the spin density distribution and magnetic properties of the radical. The geometry of the radical cation is first optimized, and then ESR parameters are calculated. The hyperfine coupling constants, which describe the interaction between the electron spin and the nuclear spins of nearby atoms (particularly ¹H, ¹⁴N, and ¹³C), are highly sensitive to the molecular and electronic structure. These calculations help in identifying the specific atoms that interact with the unpaired electron and provide a detailed map of its delocalization across the molecule.

Molecular Dynamics and Docking Simulations (non-clinical)

Molecular dynamics (MD) and docking simulations are computational tools used to study the behavior of molecules and their interactions with other chemical entities over time. These methods are valuable for understanding conformational preferences and potential binding modes without a clinical context. researchgate.netnih.gov

Intermolecular Interactions and Binding Modes with Chemical Targets (e.g., sensors, catalysts)

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. nih.gov For this compound, docking simulations can be used to investigate its potential interactions with various chemical targets, such as the active sites of catalysts or the recognition sites of chemical sensors. mdpi.com

These simulations can identify key intermolecular interactions, including hydrogen bonds (involving the -NH₂ and -NH- groups), halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings. nih.gov The results are often quantified by a docking score or binding energy, which estimates the binding affinity. For instance, docking this compound into the binding pocket of a target protein, such as a bacterial DNA gyrase, could reveal potential binding modes and interactions with key amino acid residues. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Chemical Performance

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological activity. besjournal.comsemanticscholar.org These models are used to predict the properties and activities of new or untested chemicals based on their molecular descriptors. nih.govnih.gov

Development of Computational Models for Predicting Chemical Reactivity

For this compound and its derivatives, QSAR models can be developed to predict various aspects of chemical performance, such as reactivity in a particular chemical transformation. The first step involves creating a dataset of structurally related compounds with known reactivity data.

Next, a variety of molecular descriptors are calculated for each compound. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc. besjournal.com

Topological descriptors: Indices describing molecular branching and shape.

Quantum chemical descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. besjournal.com

Hydrophobicity descriptors: The logarithm of the n-octanol/water partition coefficient (logP). besjournal.com

Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links the descriptors to the observed chemical reactivity. researchgate.net The predictive power of the resulting QSAR model is then rigorously validated using internal (e.g., cross-validation) and external validation techniques. nih.gov Such a model could predict, for example, how substitutions on the phenyl rings would affect the compound's performance as a ligand in a catalytic reaction.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

Correlation of Structural Features with Functional Outcomes in Chemical Systems

While no direct studies on this compound were identified, the broader field of computational chemistry provides a framework for how such an analysis would be conducted. Theoretical studies on related substituted diarylamine and benzene derivatives offer insights into the methodologies used to understand their structure-function relationships. These studies often employ techniques like Density Functional Theory (DFT) to elucidate electronic and geometric properties.

For analogous compounds, researchers have utilized computational methods to:

Optimize molecular geometries to predict stable conformations.

Calculate electronic properties such as HOMO-LUMO energy gaps to infer reactivity and electronic transition characteristics.

Analyze the distribution of electron density and molecular electrostatic potential to predict sites of interaction.

Simulate spectroscopic properties for comparison with experimental data.

These computational approaches have been instrumental in rationalizing the antioxidant properties of certain substituted diphenylamines and understanding the charge transport characteristics in triphenylamine (B166846) derivatives. nih.govacs.orgresearchgate.net For instance, DFT studies on p-substituted diphenylamine (B1679370) antioxidants have explored how different substituents influence their effectiveness, often by examining their coordination with metal ions. researchgate.net

Applications of N1 4 Bromo 3 Methylphenyl Benzene 1,2 Diamine in Advanced Chemical Systems and Materials

Role in Polymer Chemistry and Advanced Materials

The utility of N1-(4-bromo-3-methylphenyl)benzene-1,2-diamine in materials science stems from the reactivity of its two amine groups, which can participate in various polymerization and cross-linking reactions. The substituents on the phenyl ring (bromine and methyl) provide a mechanism for fine-tuning the properties of the resulting materials.

Aromatic diamines are fundamental precursors in the synthesis of high-performance polymers, such as polyimides and polyamides, which are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govcore.ac.uk this compound can serve as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides to form these robust polymers.

The specific structural elements of this diamine are expected to impart distinct properties to the resulting polymer chains:

Aromatic Backbone: The presence of multiple phenyl rings contributes to high thermal stability and rigidity. Polymers derived from this monomer would likely exhibit high glass transition temperatures (Tg) and decomposition temperatures, characteristic of aromatic polyimides. rsc.orgresearchgate.net

Methyl Group: The ortho-methyl substituent can disrupt chain packing, which often leads to improved solubility of the polymer in organic solvents. rsc.org This enhanced processability is a significant advantage for fabricating films and coatings.

Bromine Atom: The incorporation of a heavy bromine atom can increase the polymer's refractive index, a desirable property for optical applications. Furthermore, bromine-containing compounds are known to enhance flame retardancy.

The strategic use of substituted diamines allows for the precise engineering of polymer properties, as illustrated in the table below, which compares the effects of different substituents on polyimide characteristics based on established research.

Substituent on Diamine MonomerExpected Effect on Polyimide PropertiesRationale
Methyl (-CH₃) Increased solubility, modified gas permeabilityDisrupts intermolecular chain packing, increasing free volume. rsc.orgresearchgate.net
Bromo (-Br) Enhanced flame retardancy, higher refractive indexThe bromine atom interferes with combustion processes and its high atomic number increases molar refractivity.
Fluorine (-F) or Trifluoromethyl (-CF₃) Lower dielectric constant, improved optical transparencyThe high electronegativity and bulkiness of fluorine-containing groups reduce electronic polarization and inhibit charge-transfer complex formation. nih.gov

The two primary amine functionalities in this compound make it a candidate for use as a cross-linking or curing agent, particularly for epoxy resins. In this role, the amine groups would react with the epoxide rings of the resin in a polyaddition reaction. This process forms a rigid, three-dimensional thermoset network, transforming the liquid resin into a hard, durable solid.

The reaction rate and the final properties of the cured material would be influenced by the diamine's structure. The steric hindrance from the methyl group and the electronic effects of the bromine atom would modulate the reactivity of the amine groups, affecting curing time and temperature. The aromatic nature of the diamine would contribute to the high thermal and chemical stability of the final cross-linked product.

Beyond its role as a primary monomer or curing agent, this compound can be used to functionalize existing polymer networks. By grafting this molecule onto a polymer backbone containing reactive sites (e.g., acid chloride or epoxy groups), the specific properties of the bromo-methylphenyl moiety can be imparted to the bulk material. This approach could be used to modify surface properties, enhance flame resistance, or alter the optical characteristics of a base polymer.

Chemical Sensors and Chemodosimeters Development

The design of a selective chemical sensor relies on a "receptor" unit that specifically binds to the target analyte. The o-phenylenediamine (B120857) moiety in the title compound is an excellent receptor for a variety of analytes. nih.gov

Metal Ion Binding: The two adjacent amine groups can act as a bidentate ligand, chelating with metal ions.

Anion and Neutral Molecule Recognition: The N-H protons can participate in hydrogen bonding to recognize anions or specific neutral molecules. For instance, o-phenylenediamine derivatives are known to react with aldehydes to form fluorescent products, providing a basis for aldehyde detection. nih.gov

Selectivity is achieved by tailoring the electronic and steric environment of the binding site. In this compound, the bromo (electron-withdrawing) and methyl (electron-donating) groups on the appended phenyl ring fine-tune the electron density of the diamine receptor. This modulation alters the binding affinity for different analytes, allowing for the rational design of sensors that are highly selective for a specific target. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique for chemical detection. nih.gov Sensor molecules incorporating this compound or its derivatives could operate via several established photophysical mechanisms.

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the molecule contains electron-donating and electron-accepting regions. The diamine moiety can act as an electron donor. Upon analyte binding, the efficiency of this charge transfer is altered, leading to a detectable shift in the fluorescence emission wavelength or intensity.

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT involves the transfer of a proton within a molecule in its excited state. nih.govresearchgate.net While the base molecule is not a classic ESIPT system, it can be incorporated into a larger probe where analyte binding to the diamine unit either enables or inhibits an ESIPT process in an adjacent fluorophore, thereby switching the fluorescence signal.

Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-on" fluorescent sensors. nih.govrsc.org The diamine can act as a quencher, deactivating the fluorescence of a nearby fluorophore via electron transfer. When the diamine binds to an analyte (such as a proton or metal ion), its ability to donate an electron is suppressed. This blockage of the quenching pathway "turns on" the fluorescence, generating a strong signal.

The table below summarizes how the structural features of this compound could be utilized in these sensing mechanisms.

Sensing MechanismRole of this compound MoietySignaling Outcome
ICT The diamine acts as an electron-donating part of the sensor. Analyte binding alters its electron-donating strength.Change in fluorescence color (wavelength shift) or intensity.
ESIPT The diamine serves as the analyte recognition site that allosterically controls a separate ESIPT-capable fluorophore.Modulation (on/off switching) of the tautomer fluorescence emission. researchgate.net
PET The diamine functions as the receptor and the electron-transfer quenching agent. Analyte binding inhibits the PET process.Fluorescence "turn-on" from a dark state to a bright state. rsc.org

Colorimetric Sensing for Metal Ions and Small Molecules

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research on the application of this compound as a colorimetric sensor for metal ions and small molecules. While aromatic diamines and their derivatives are a well-established class of compounds used in the development of chemosensors, no studies were found that specifically detail the synthesis, characterization, or sensing capabilities of this compound for these analytes.

The general principle behind the use of similar compounds in colorimetric sensing involves the coordination of the diamine's nitrogen atoms with a target metal ion. This interaction often leads to a change in the electronic properties of the molecule, resulting in a visible color change. The specificity and sensitivity of such sensors can be tuned by modifying the substituents on the aromatic rings. However, without experimental data for this compound, its potential efficacy in this application remains purely speculative.

Applications in Environmental and Industrial Monitoring (chemical systems)

Consistent with the findings in the previous section, there is no available research detailing the use of this compound in environmental or industrial monitoring systems. Chemical sensors for monitoring pollutants often rely on principles such as colorimetry or fluorescence. Given the lack of foundational research on the sensing properties of this specific compound, its application in practical monitoring devices has not been explored.

Chemical Probes for Molecular Interactions (non-clinical, mechanistic)

Photoaffinity Labeling Reagents for Chemical Target Identification in vitro

There is no scientific literature to support the use of this compound as a photoaffinity labeling reagent. Photoaffinity labeling is a powerful technique to identify and study receptor-ligand interactions. This method typically requires a molecule that can be photoactivated to form a covalent bond with its target. While the core structure of this compound could potentially be modified to incorporate a photoreactive group, no such derivatives or their applications have been reported.

Development of Fluorescent Probes for Chemical Processes

The development and application of this compound as a fluorescent probe for chemical processes have not been documented in peer-reviewed literature. Aromatic diamines can serve as fluorophores, with their emission properties often being sensitive to the local chemical environment. This sensitivity can be exploited to monitor chemical reactions or detect the presence of specific analytes. However, the fluorescent properties of this compound and its potential as a chemical process probe remain uninvestigated.

Precursor to Fine Chemicals and Specialty Reagents

Intermediates in the Synthesis of Dyes and Pigments

While aromatic diamines are fundamental building blocks in the synthesis of a wide variety of dyes and pigments, there is no specific information available that documents the use of this compound as an intermediate in the production of commercially significant colorants. The synthesis of azo dyes, for instance, often involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The presence of two amine groups in this compound offers potential for creating complex dye structures. Nevertheless, no specific dyes or pigments derived from this particular intermediate are described in the existing literature.

Components in Agrochemicals or Industrial Additives

While direct, specific data on the large-scale industrial use of this compound in agrochemical or industrial additive formulations is not extensively documented in publicly available literature, the structural motifs within the molecule—a substituted o-phenylenediamine and a bromoaniline derivative—are present in numerous compounds developed for these sectors. The potential applications of this specific compound can be inferred from the well-established roles of its chemical relatives.

Potential Applications in Agrochemicals

Substituted o-phenylenediamine and bromoaniline moieties are key building blocks in the synthesis of various active ingredients for crop protection. These structural components are often selected for their ability to impart specific biological activities and to serve as versatile intermediates for more complex molecules.

Derivatives of o-phenylenediamine are precursors to benzimidazole (B57391) fungicides. This class of fungicides acts by inhibiting fungal cell division. Given that this compound is a substituted o-phenylenediamine, it could theoretically serve as a precursor for novel benzimidazole-based fungicides. The presence of the bromo-3-methylphenyl group could modify the efficacy, spectrum of activity, or metabolic stability of the resulting fungicide.

Furthermore, aniline (B41778) derivatives are fundamental to the production of a wide range of herbicides and insecticides. coherentmarketinsights.com For instance, 4-bromoaniline (B143363) is a known intermediate in the synthesis of herbicides, fungicides, and insecticides. ketonepharma.comchemicalbook.com The bromine atom, in particular, can enhance the bioactivity of agrochemical compounds. ketonepharma.com

Table 1: Inferred Agrochemical Potential of this compound Based on Structural Analogs

Agrochemical ClassPotential Role of the CompoundStructural Moiety of InterestExample of Related Compound Class
Fungicides Precursor for active ingredient synthesiso-PhenylenediamineBenzimidazoles mdpi.comsemanticscholar.org
Herbicides Intermediate for synthesisBromoanilineVarious aniline-based herbicides coherentmarketinsights.comketonepharma.com
Insecticides Intermediate for synthesisBromoanilineVarious aniline-based insecticides ketonepharma.com

Research into novel coumarin (B35378) derivatives for agricultural applications has also shown that molecules containing substituted aniline fragments can exhibit significant herbicidal and anti-pathogenic activities. nih.gov This suggests that this compound could be explored as a building block in the development of new agrochemicals with dual functionality.

Potential Applications as Industrial Additives

In the realm of industrial additives, derivatives of aniline and related aromatic amines are crucial for enhancing the performance and durability of various materials, particularly polymers and rubbers. coherentmarketinsights.com

Antioxidants and Stabilizers: Aromatic amines are well-known for their antioxidant properties. They function by interrupting the auto-oxidation chain reactions that lead to the degradation of polymers and lubricants. Aniline derivatives are used to produce antioxidants for the rubber industry. coherentmarketinsights.com The N-aryl substituted diamine structure in this compound suggests it could be investigated as a stabilizer or antioxidant in plastics and synthetic rubbers, preventing degradation caused by heat, oxygen, and mechanical stress.

Corrosion Inhibitors: Derivatives of o-phenylenediamine have been studied for their effectiveness as corrosion inhibitors for metals. nih.gov These molecules can adsorb onto a metal surface, forming a protective layer that shields it from corrosive agents. The specific electronic and steric properties conferred by the bromo-3-methylphenyl group might offer unique advantages in corrosion protection for various metal alloys.

Polymer Precursors: Diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. Substituted diamines, like this compound, could be used to synthesize specialty polymers with enhanced thermal stability, flame retardancy (due to the bromine atom), or specific electronic properties. Triphenylamine-based diamines, which share a structural similarity, are recognized as important monomers for aromatic polyamides. mdpi.com

Table 2: Inferred Industrial Additive Potential of this compound

Industrial ApplicationPotential FunctionStructural Moiety of InterestExample of Related Compound Application
Polymer & Rubber Antioxidant, StabilizerN-Aryl Aromatic AmineAniline derivatives in rubber processing coherentmarketinsights.com
Metal Protection Corrosion Inhibitoro-PhenylenediamineOPD derivatives for rust prevention nih.gov
Specialty Polymers MonomerAromatic DiamineSynthesis of polyamides and polyimides mdpi.com
Dyes & Pigments PrecursorBromoanilineAzo dye production ketonepharma.comchemicalbook.com

While the direct application of this compound is not explicitly detailed in current research, its constituent chemical features strongly suggest its potential as a valuable intermediate and component in the development of new agrochemicals and advanced industrial materials. Further research would be necessary to fully characterize its activity and utility in these fields.

Future Research Directions and Unexplored Avenues for N1 4 Bromo 3 Methylphenyl Benzene 1,2 Diamine

Development of More Sustainable and Greener Synthetic Protocols

The synthesis of aromatic diamines often involves multi-step processes that may utilize harsh reagents and generate significant waste. A key area for future research is the development of more sustainable and environmentally friendly synthetic routes to N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine. Current synthetic strategies for related N-arylbenzene-1,2-diamines can be solvent-dependent, offering a potential avenue for greener synthesis through solvent selection and control. rsc.orgnih.gov

Future investigations should focus on:

Catalytic C-N Cross-Coupling Reactions: Exploring the use of earth-abundant metal catalysts (e.g., copper, iron) to replace precious metal catalysts (e.g., palladium) in the final N-arylation step.

One-Pot Syntheses: Designing one-pot or tandem reactions that minimize intermediate purification steps, thereby reducing solvent consumption and waste generation.

Use of Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biomass, aligning with the principles of green chemistry. bio4matpro.denih.govresearchgate.netasm.org

Alternative Energy Sources: Employing alternative energy sources such as microwave irradiation or photochemical methods to potentially reduce reaction times and energy consumption. rsc.orgnih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Earth-Abundant Metal CatalysisReduced cost, lower toxicityCatalyst design, optimization of reaction conditions
One-Pot SynthesesIncreased efficiency, reduced wasteTandem reaction design, catalyst compatibility
Renewable FeedstocksSustainability, reduced carbon footprintBiocatalysis, chemical conversion of biomass
Alternative Energy SourcesFaster reactions, lower energy usePhotochemistry, microwave-assisted synthesis

Exploration of Novel Catalytic Systems Based on its Metal Complexes

The vicinal diamine moiety of this compound makes it an excellent candidate for use as a bidentate ligand in coordination chemistry. The resulting metal complexes could exhibit novel catalytic activities. The electronic properties of the ligand can be fine-tuned by the bromo- and methyl-substituents on the phenyl ring, which in turn can influence the catalytic performance of the metal center.

Future research in this area should include:

Synthesis and Characterization of Metal Complexes: Preparing and structurally characterizing complexes with a variety of transition metals (e.g., ruthenium, iridium, cobalt, nickel, copper). nih.govmdpi.comnih.gov

Homogeneous Catalysis: Investigating the catalytic activity of these complexes in a range of organic transformations, such as transfer hydrogenation, cross-coupling reactions, and C-H activation. researchgate.net

Asymmetric Catalysis: Introducing chirality into the ligand framework to develop catalysts for enantioselective reactions, a critical area in pharmaceutical synthesis. researchgate.netnarod.ru

Heterogenization of Catalysts: Immobilizing the metal complexes on solid supports to create recyclable and more sustainable heterogeneous catalysts.

Design of Advanced Sensing Platforms with Enhanced Selectivity and Sensitivity

Aromatic diamines and their derivatives have shown promise in the development of chemical sensors. The amino groups of this compound can interact with various analytes through hydrogen bonding or coordination, leading to a detectable signal.

Future research should focus on:

Electrochemical Sensors: Fabricating electrodes modified with the diamine or its polymers for the electrochemical detection of metal ions, anions, or organic molecules. acs.orgrsc.org The presence of the redox-active diamine core makes it suitable for such applications.

Fluorescent and Colorimetric Sensors: Synthesizing derivatives that exhibit changes in their fluorescence or color upon binding to a specific analyte. mdpi.comnih.govresearchgate.net The extended π-system of the molecule provides a good starting point for designing fluorogenic and chromogenic probes.

Selective Analyte Recognition: Modifying the molecular structure to introduce specific binding sites for target analytes, thereby enhancing the selectivity of the sensor. The bromo- and methyl- groups offer sites for further functionalization.

Sensor TypePrinciple of DetectionPotential Analytes
ElectrochemicalChanges in current or potentialMetal ions, nitroaromatics
FluorescentChanges in fluorescence intensity or wavelengthpH, specific cations or anions
ColorimetricVisible color changeVapors of volatile organic compounds

Integration into Supramolecular Architectures and Nanomaterials

The ability of this compound to participate in hydrogen bonding and π-π stacking interactions makes it a valuable component for the construction of supramolecular assemblies and the functionalization of nanomaterials.

Unexplored avenues in this domain include:

Crystal Engineering: Studying the self-assembly of the diamine and its derivatives to form well-defined crystalline structures with interesting properties, such as porosity or non-linear optical activity. mdpi.com

Functionalization of Nanomaterials: Covalently or non-covalently attaching the diamine to the surface of nanomaterials like carbon nanotubes, graphene oxide, or gold nanoparticles to impart new functionalities. acs.org

Development of Smart Materials: Incorporating the diamine into polymers or gels to create materials that respond to external stimuli such as pH, light, or the presence of a specific chemical species.

Deepening Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay of the two amino groups and the influence of the substituents on their reactivity are key aspects to investigate.

Future mechanistic studies should employ a combination of experimental and computational techniques to:

Elucidate Reaction Pathways: Identify intermediates and transition states in key reactions, such as cyclization reactions to form benzimidazoles or other heterocyclic systems. researcher.life

Investigate Substituent Effects: Systematically study how the bromo- and methyl- groups influence the reactivity and selectivity of reactions involving the diamine.

Explore Photochemical Reactivity: Investigate the photochemical properties of the diamine and its derivatives, which could lead to novel light-induced reactions and applications in photoredox catalysis. nih.gov

Computational-Experimental Synergy for Predictive Chemical Design

The synergy between computational chemistry and experimental work is a powerful tool for accelerating the discovery and development of new molecules and materials. longdom.orgresearchgate.net In the context of this compound, this approach can be used to predict the properties of its derivatives and guide synthetic efforts.

Future research should leverage this synergy to:

Predict Properties of Derivatives: Use quantum chemical calculations (e.g., Density Functional Theory) to predict the electronic, optical, and catalytic properties of new molecules based on the diamine scaffold.

Design Novel Ligands and Catalysts: Computationally screen virtual libraries of ligands derived from the diamine to identify promising candidates for specific catalytic applications.

Model Sensor-Analyte Interactions: Simulate the binding of analytes to sensor molecules based on the diamine to understand the origin of selectivity and to design sensors with improved performance.

Guide the Synthesis of High-Performance Polymers: Employ machine learning and molecular dynamics simulations to predict the properties of polyimides and other polymers derived from this diamine, facilitating the design of materials with desired characteristics. acs.org

This compound is a molecule with considerable untapped potential. The future research directions outlined in this article provide a roadmap for unlocking this potential. By focusing on sustainable synthesis, exploring its coordination chemistry for catalysis, designing advanced sensors, integrating it into functional materials, and deepening our fundamental understanding of its reactivity through a combined computational and experimental approach, the scientific community can pave the way for the development of innovative technologies based on this versatile chemical compound.

Q & A

Q. What are the primary synthetic routes for N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine, and how are intermediates validated?

The compound is typically synthesized via catalytic reduction or coupling reactions. For example, diarylbenzene-1,2-diamines can be prepared by reducing diaryl-nitrobenzene derivatives using FeCl₃·6H₂O and hydrazine hydrate in isopropanol under reflux. Intermediates are validated using techniques such as ¹H/¹³C-NMR , FT-IR , and LC-MS to confirm structural integrity and purity .

Q. How is the compound characterized for crystallographic and structural analysis?

X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and Mercury (for visualization) are used to resolve bond lengths, angles, and torsion angles. For example, molecular salts of benzene-1,2-diamine derivatives are analyzed to confirm protonation states and intermolecular interactions .

Q. What spectroscopic methods are employed to confirm the identity of the compound?

  • ¹H/¹³C-NMR : Assigns aromatic protons and confirms substitution patterns.
  • FT-IR : Identifies amine (-NH₂) and C-Br stretching vibrations.
  • Mass spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or refinement residuals (e.g., R-factors) can arise due to twinning or disordered solvent. Use SHELXD for experimental phasing and Mercury’s overlay tools to compare multiple structures. Cross-validate with powder diffraction data to confirm phase purity .

Q. What strategies optimize regioselectivity in functionalizing the benzene-1,2-diamine scaffold?

  • Directive groups : The bromo and methyl substituents on the phenyl ring influence electrophilic substitution patterns.
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enable selective cross-coupling reactions, as seen in diarylbenzene-diamine synthesis .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures.
  • pH sensitivity : Protonation/deprotonation of amine groups can alter solubility and reactivity, as observed in molecular salt formations .

Q. What computational methods predict the compound’s reactivity in complex reactions?

  • DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for nucleophilic/electrophilic attacks.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using software like AutoDock .

Q. How can researchers address conflicting bioactivity data in pharmacological studies?

  • Dose-response validation : Use standardized assays (e.g., ELISA for NF-κB inhibition) to confirm activity thresholds.
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .

Methodological Considerations

Q. What experimental protocols mitigate hazards associated with handling this compound?

  • Safety protocols : Use PPE (gloves, goggles) due to potential amine toxicity.
  • Storage : Store at 0–6°C in airtight containers to prevent oxidation, as recommended for similar brominated diamines .

Q. How are reaction yields optimized in multi-step syntheses?

  • Stepwise monitoring : Use in-line FT-IR or HPLC to track intermediate formation.
  • Catalyst recycling : Recover Pd catalysts via filtration or aqueous extraction .

Q. What statistical approaches validate reproducibility in synthetic workflows?

  • Design of Experiments (DoE) : Optimize variables (e.g., temperature, stoichiometry) using response surface methodology.
  • Control experiments : Include blank runs and internal standards (e.g., deuterated analogs) for NMR quantification .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.